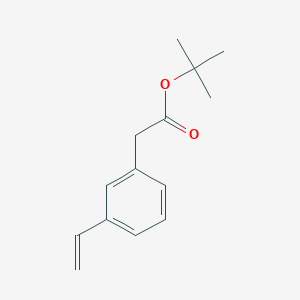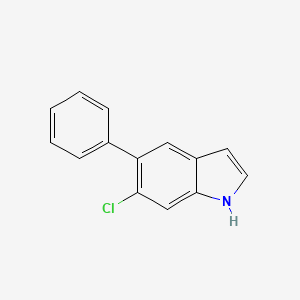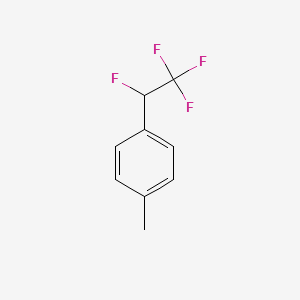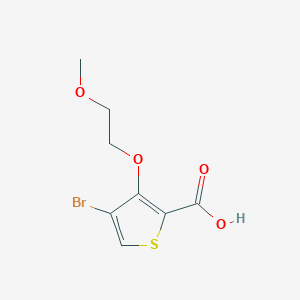
1,2-Propanediol, 3-(3-fluoropropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(3-fluoropropoxy)- is an organic compound that belongs to the class of propanediols It is characterized by the presence of a fluoropropoxy group attached to the propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(3-fluoropropoxy)- can be achieved through several methods. One common approach involves the reaction of 1,2-propanediol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
The use of transition metal catalysts such as copper, nickel, and cobalt can enhance the efficiency of the hydrogenolysis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 3-(3-fluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Propanediol, 3-(3-fluoropropoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-(3-fluoropropoxy)- involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes such as diol dehydratase. The presence of the fluoropropoxy group can affect the compound’s reactivity and binding affinity, leading to unique biochemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-1,2-propanediol: Similar in structure but lacks the additional propoxy group.
1,2-Propanediol: Lacks the fluoropropoxy group, resulting in different chemical properties.
1,3-Propanediol: Differs in the position of the hydroxyl groups, leading to distinct reactivity.
Uniqueness
1,2-Propanediol, 3-(3-fluoropropoxy)- is unique due to the presence of the fluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
1346521-41-2 |
|---|---|
Formule moléculaire |
C6H13FO3 |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
3-(3-fluoropropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H13FO3/c7-2-1-3-10-5-6(9)4-8/h6,8-9H,1-5H2 |
Clé InChI |
CFBLTNKOSVOUKL-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(CO)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



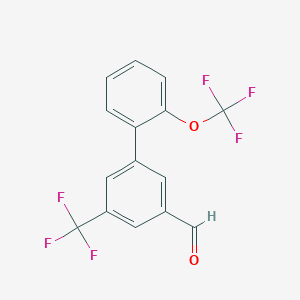


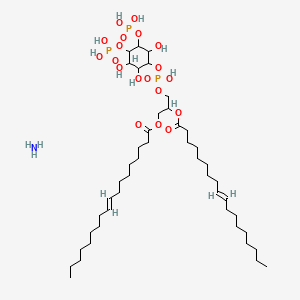
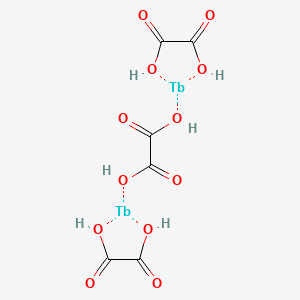

![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
